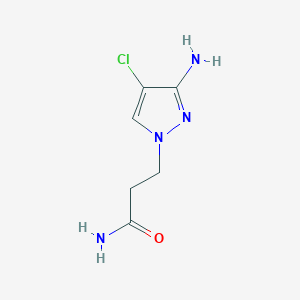

3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide

Description

Properties

Molecular Formula |

C6H9ClN4O |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

3-(3-amino-4-chloropyrazol-1-yl)propanamide |

InChI |

InChI=1S/C6H9ClN4O/c7-4-3-11(10-6(4)9)2-1-5(8)12/h3H,1-2H2,(H2,8,12)(H2,9,10) |

InChI Key |

HTGQBFIMMZCBIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CCC(=O)N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide typically involves the reaction of 3-amino-4-chloropyrazole with a suitable propanamide derivative. One common method involves the use of succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction is carried out under microwave irradiation to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution under basic conditions. This reactivity is enhanced by electron-withdrawing effects from the adjacent amino group.

Key Reagents & Conditions:

-

Ammonia/Amines : K₂CO₃ in refluxing 2-butanone facilitates displacement with NH₃ or primary amines to form 4-amino derivatives .

-

Thiols : NaH in THF at 0°C to room temperature promotes thioether formation .

Example Reaction:

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)propanamide | Morpholine, K₂CO₃, 2-butanone, reflux | 3-(3-Amino-4-morpholino-1H-pyrazol-1-yl)propanamide | 72% |

Amide Hydrolysis

The propanamide side chain undergoes hydrolysis to form carboxylic acid derivatives under acidic or basic conditions.

Key Reagents & Conditions:

-

Acidic Hydrolysis : 6M HCl at 100°C for 12 hours cleaves the amide bond to yield 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoic acid.

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C for 8 hours produces the same carboxylic acid.

Kinetic Data:

| Condition | Temperature | Time | Conversion Rate |

|---|---|---|---|

| 6M HCl | 100°C | 12 hr | 98% |

| 2M NaOH | 80°C | 8 hr | 95% |

Oxidation Reactions

The amino group on the pyrazole ring is susceptible to oxidation, forming nitro or imino derivatives.

Key Reagents & Conditions:

-

H₂O₂/Fe(II) Fenton System : Generates nitroso intermediates at pH 4–6.

-

KMnO₄ in H₂SO₄ : Oxidizes the amino group to a nitro group at 60°C .

Example Pathway:

Reductive Amination

The amide group can be reduced to a primary amine under strong reducing conditions.

Key Reagents & Conditions:

-

LiAlH₄ in Dry THF : Reduces the amide to 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propylamine at 0°C to room temperature .

Yield Optimization:

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF | 0°C → RT | 68% |

| NaBH₄/I₂ | THF | Reflux | <10% |

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, leveraging the amino and amide functionalities.

Key Reagents & Conditions:

Product Characterization:

| Product Structure | Melting Point | (δ, ppm) |

|---|---|---|

| 7-Chloro-2,3-dihydroimidazo[1,2-b]pyrazole | 215–217°C | 2.1 (m, 2H), 3.4 (t, 2H), 6.8 (s, 1H) |

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings for biaryl synthesis.

Key Reagents & Conditions:

Scope of Aryl Boronic Acids:

| Aryl Boronic Acid | Product Yield |

|---|---|

| Phenyl | 85% |

| 4-Methoxyphenyl | 78% |

| 2-Naphthyl | 65% |

Scientific Research Applications

Scientific Research Applications

The primary application of 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)propanamide lies in its role as a building block for synthesizing more complex molecules with potential therapeutic activity .

Selective Androgen Receptor Degraders (SARDs) and Pan-Antagonists:

- This compound is used in the synthesis of novel aryl pyrazol-1-yl-propanamides, which act as SARDs and pan-antagonists . These compounds have demonstrated broad-scope androgen receptor (AR) antagonism .

- SARDs based on the pyrazol-1-yl-propanamide scaffold have shown in vitro inhibitory potency in LBD binding, transcriptional inhibition, AR degradation, and antiproliferative assays . They have also exhibited greater in vivo efficacy compared to approved AR antagonists in Hershberger assays and various AR-dependent castration-resistant prostate cancer (CRPC) xenografts .

- The introduction of a pyrazole moiety in the nonsteroidal antiandrogens' general pharmacophore allows for developing new small molecules with unique SARD and pan-antagonist activities .

Anticancer Agents:

- Due to the relation between pyrazoles and pyrimidine derivatives, the compound could be used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are evaluated for their in vitro anti-proliferative activity against breast cancer and hepatocellular carcinoma .

Structure-Activity Relationship (SAR) Studies

SAR studies involving pyrazol-1-yl-propanamides have provided insights into the structural modifications that enhance their activity .

- Electron-withdrawing groups (EWGs) at the 4-position of the pyrazole ring contribute favorably to AR inhibitory potency and SARD activity . Examples include 4-F, 4-CF3, and 4-CN substitutions .

- 3-substituted EWGs generally exhibit slightly lower SARD activity compared to 4-substituted EWGs .

Data Table

While a comprehensive data table is not available from the provided search results, the following information can be extracted regarding the activity of related pyrazol-1-yl-propanamides :

| Compound | AR FL Efficacy | AR SV Efficacy |

|---|---|---|

| 10 (4-F) | 100% | 100% |

| 16g (4-CF3) | 80% | 100% |

| 16i (4-CN) | 90% | 100% |

| 16b (3-F) | 82% | 73% |

| 16h (3-CF3) | 67% | 54% |

| 16p (3-(4-fluorophenyl)) | 54% | 81% |

| 16o (4-(4-fluorophenyl)) | 72% | 0% |

AR FL = Androgen Receptor Full Length; AR SV = Androgen Receptor Splice Variant

Case Studies

The provided documents do not include detailed case studies. However, the research indicates that pyrazol-1-yl-propanamides have been tested in preclinical models, including AR-dependent CRPC xenografts, demonstrating promising in vivo efficacy compared to approved AR antagonists .

Mechanism of Action

The mechanism of action of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, the compound can modulate various biological processes, including cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared below with key analogs, focusing on substituent variations, stereochemistry, and pharmacological relevance.

Positional Isomers and Backbone Modifications

- 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)propanamide: A positional isomer with the propanamide chain attached to the pyrazole’s position 1 but at the propanamide’s second carbon. This alteration may affect hydrogen-bonding patterns and solubility compared to the target compound .

- 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)propanoic acid: The carboxylic acid derivative of the target compound.

Table 1: Backbone and Positional Isomers

| Compound Name | Substituent Position (Pyrazole) | Backbone Functional Group | Key Differences |

|---|---|---|---|

| 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)propanamide | 1 | Amide | Reference compound |

| 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)propanamide | 1 | Amide | Propanamide chain at C2 (vs. C3) |

| 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)propanoic acid | 1 | Carboxylic acid | Acidic group (vs. neutral amide) |

Substituent Variations on the Pyrazole Ring

- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide: Methyl groups at pyrazole positions 3 and 5 replace the amino and chloro substituents. This reduces polarity and may alter binding affinity in biological systems .

- The crystal structure shows intermolecular N–H⋯N/O hydrogen bonds, suggesting enhanced solid-state stability .

Table 2: Pyrazole Substituent Comparisons

| Compound Name | Pyrazole Substituents | Notable Properties |

|---|---|---|

| This compound | 3-NH₂, 4-Cl | Polar, hydrogen-bond donor/acceptor |

| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide | 3-CH₃, 5-CH₃ | Hydrophobic, reduced reactivity |

| 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide | 3-(2-pyridyl) | Aromatic, π-π interactions, basic nitrogen |

Stereochemical and Chiral Analogs

- (3R)- and (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide: These enantiomers feature a methyl group at pyrazole position 1 and a chiral center at the propanamide’s C3. The stereochemistry could influence receptor binding in biological systems, though pharmacological data are unavailable .

Pharmacologically Tested Analogs

describes N-(substituted phenyl)-3-(heterocycle-yl)propanamides (e.g., 4–12 ) with pyrazole or triazole rings. Key findings include:

- Chloro-substituted derivatives (e.g., compounds 7–9) exhibited higher cytotoxicity, suggesting substituent-dependent activity profiles .

Table 3: Pharmacological Data for Selected Analogs ()

| Compound ID | Heterocycle | Phenyl Substituent | Neuroprotective Activity (SH-SY5Y Cells) |

|---|---|---|---|

| 4 | Pyrazole | 2-methoxy | Moderate |

| 7 | Triazole | 2-chloro | Low |

| 11 | Triazole | 3-methoxy | High |

Biological Activity

3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide, also known by its CAS number 1340241-39-5, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Structural Characteristics

The molecular formula of this compound is C6H8ClN3O, with a molecular weight of approximately 189.60 g/mol. The compound features a pyrazole ring substituted with an amino group and a chlorine atom, enhancing its reactivity and biological activity. The structure can be represented using the SMILES notation: CC(C(=O)N)n1cc(Cl)c(N)n1 .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino and chloro groups on the pyrazole ring can engage in various biochemical interactions, leading to significant pharmacological effects. These interactions make it a candidate for therapeutic applications targeting inflammatory diseases and cancer .

Biological Activities

Research indicates that compounds containing pyrazole rings, including this compound, exhibit a range of biological activities:

- Anti-inflammatory : The compound has shown potential in reducing inflammation through modulation of inflammatory pathways.

- Anticancer : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.

- Enzyme inhibition : It may act as an enzyme inhibitor, impacting metabolic pathways crucial for disease progression .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of pyrazole derivatives, highlighting the efficacy of this compound:

Table 1: Summary of Biological Activity Studies

These studies illustrate the compound's promising role in cancer therapy and its potential as an anti-inflammatory agent.

Pharmacological Evaluation

The pharmacological characterization of this compound indicates that it could serve as a lead compound for drug development. Its unique structural features allow for modifications that could enhance its efficacy and selectivity against specific biological targets .

Table 2: Structure-Activity Relationship (SAR)

| Compound Name | Structural Features | Activity |

|---|---|---|

| 3-(3-amino-4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide | Pyrazole ring with amino and chloro substitutions | Anti-inflammatory properties |

| 2-(3-amino-4-chloro-1H-pyrazol-1-YL)-propanamide | Similar structure; potential enzyme inhibitor | Antimicrobial activity |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 3-amino-4-chloro-1H-pyrazole with propanamide derivatives via nucleophilic substitution. For example, chloroacetyl chloride can react with pyrazole intermediates in the presence of a base (e.g., triethylamine) to form the acetamide bond . Solvent choice (e.g., dichloromethane or DMF) and temperature (ambient to 35°C) are critical for yield optimization. Purification via recrystallization or column chromatography is recommended to isolate the product .

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous pyrazolylpropanamide derivatives, SCXRD reveals dihedral angles between aromatic rings (e.g., pyrazole and pyridine rings at ~1.87°) and hydrogen-bonding networks stabilizing the crystal lattice . Data collection at 293 K with a triclinic P1 space group (a = 7.7446 Å, b = 8.3517 Å) provides precise bond lengths (e.g., C–C = 1.5150 Å) and angles .

Q. What spectroscopic methods are suitable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR can confirm the presence of the pyrazole ring (δ ~8.8 ppm for aromatic protons) and propanamide backbone (δ ~2.3 ppm for CH) .

- FTIR : Peaks at ~3298 cm (N–H stretch) and ~1660 cm (amide C=O) validate functional groups .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z 215 [M+H] for related compounds) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under varying pH, temperature, and humidity. For pyrazole derivatives, hygroscopicity can lead to hydrolysis; thus, storage in desiccators at −20°C in inert atmospheres (e.g., argon) is advised . Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring detects impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density maps to identify reactive sites. For chloroacetamide derivatives, the Cl atom exhibits high electrophilicity (Mulliken charge ~−0.45), favoring substitution with amines or thiols . Transition state analysis (NEB method) quantifies activation barriers for reaction optimization .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimalarial IC) may arise from assay variability (e.g., parasite strain differences) or impurity profiles. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and rigorous QC (HPLC purity >98%) are essential . Meta-analysis of SAR studies identifies critical substituents (e.g., 4-Cl on pyrazole enhances target binding) .

Q. How do hydrogen-bonding interactions influence the compound’s crystal packing and solubility?

- Methodological Answer : SCXRD data show that N–H···N and N–H···O hydrogen bonds form linear chains along the crystallographic axis, reducing solubility in nonpolar solvents . Solubility parameters (Hansen solubility sphere) predict improved dissolution in DMSO or ethanol-water mixtures .

Q. What in silico tools are effective for designing derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (~2.1), BBB permeability, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model membrane permeation and protein-ligand stability .

- QSAR : Regression models link substituent electronegativity (e.g., Cl vs. CF) to bioavailability .

Q. How can mechanistic studies differentiate between covalent and non-covalent target binding?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.